molecular formula C12H17N B061049 5-Isopropyl-2,3-dihydro-1H-inden-2-amine CAS No. 162752-10-5

5-Isopropyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B061049
CAS No.: 162752-10-5
M. Wt: 175.27 g/mol
InChI Key: UONHZUNCRRVNPG-UHFFFAOYSA-N
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Description

5-Isopropyl-2,3-dihydro-1H-inden-2-amine (CAS 2142576-69-8) is a synthetic aminoindane derivative of significant interest in neuroscience and pharmacology research. As a conformationally rigid analog of amphetamine, this compound belongs to a class of chemicals known for their potential as monoamine releasing agents, particularly affecting serotonin and dopamine systems . While specific clinical data for this isomer is limited, research on closely related aminoindanes, such as 5-iodo-2-aminoindan (5-IAI) and 5,6-methylenedioxy-2-aminoindane (MDAI), indicates that these compounds act as potent and relatively selective serotonin releases and re-uptake inhibitors . This mechanism suggests its primary research utility lies in modeling serotonergic neurotransmission and studying the effects of empathogenic and entactogenic substances in vitro . Preclinical studies on related aminoindanes suggest a potentially lower risk of long-term neurotoxicity compared to traditional amphetamines like MDMA, making this chemical class a valuable tool for comparative neuropharmacological investigations . The structural features of aminoindanes, including the rigid indane core, are key subjects in structure-activity relationship (SAR) studies aimed at developing novel research ligands with refined pharmacological profiles . This product is provided as a high-purity chemical for forensic analysis, biochemical research, and in vitro pharmacological assay development. It is strictly For Research Use Only. This chemical is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

162752-10-5

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-propan-2-yl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C12H17N/c1-8(2)9-3-4-10-6-12(13)7-11(10)5-9/h3-5,8,12H,6-7,13H2,1-2H3

InChI Key

UONHZUNCRRVNPG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(CC(C2)N)C=C1

Canonical SMILES

CC(C)C1=CC2=C(CC(C2)N)C=C1

Synonyms

1H-Inden-2-amine,2,3-dihydro-5-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features
5-Isopropyl-2,3-dihydro-1H-inden-2-amine 5-isopropyl C₁₂H₁₇N 175.27 Bulky lipophilic group; potential enhanced BBB penetration
2-Aminoindane (2-AI) None C₉H₁₁N 133.19 Parent compound; minimal substitution
5-IAI 5-iodo C₉H₁₀IN 259.09 Electronegative halogen; increased molecular weight
MMAI 5-methoxy, 6-methyl C₁₁H₁₅NO 177.24 Electron-donating groups; potential serotonergic effects
5-(Methylsulfonyl)-2-aminoindane 5-methylsulfonyl C₁₀H₁₃NO₂S 211.28 Polar sulfonyl group; antimalarial applications
5,6-Diethyl-2-aminoindane HCl 5,6-diethyl C₁₃H₂₀ClN 225.76 Pharmaceutical intermediate (e.g., Indacaterol)

Pharmacological Profiles

  • 2-AI: Acts as a monoamine releaser with affinity for dopamine and norepinephrine transporters, producing stimulant effects .
  • 5-IAI : Psychoactive stimulant; iodine’s electronegativity may alter receptor binding kinetics compared to 2-AI .
  • MMAI : Methoxy and methyl groups could enhance GABAergic or serotonergic activity, though specific mechanisms require validation .
  • 5-(Methylsulfonyl)-2-aminoindane: Developed for antimalarial research, targeting Plasmodium falciparum dihydroorotate dehydrogenase .

Key Research Findings

Structure-Activity Relationships (SAR)

  • Substituent Position : 5-substitution (e.g., isopropyl, iodo, methoxy) is common among active derivatives, suggesting this position modulates receptor interactions .
  • Lipophilicity : Bulky groups (e.g., isopropyl) may enhance CNS penetration compared to smaller substituents like hydrogen or methyl .
  • Electronic Effects : Electron-withdrawing groups (e.g., iodine in 5-IAI) vs. electron-donating groups (e.g., methoxy in MMAI) influence binding affinities .

Challenges and Contradictions

  • Pharmacological Data Gaps: Limited studies on this compound’s exact mechanism; inferences rely on structural analogs .
  • Regulatory Variability : Some derivatives (e.g., 5-IAI) are banned in multiple countries, while others remain under-researched .

Preparation Methods

Regioselective Introduction of the Isopropyl Group

Friedel-Crafts acylation is a cornerstone for introducing alkyl substituents onto aromatic rings. For 5-isopropyl-2,3-dihydro-1H-inden-2-amine, isobutyryl chloride serves as the acylating agent to install the isopropyl moiety. In a protocol adapted from, 2-aminoindan undergoes N-protection (e.g., trifluoroacetylation) to prevent undesired side reactions. The protected amine is then subjected to Friedel-Crafts acylation using isobutyryl chloride and AlCl₃ in methylene chloride at -10°C. This low-temperature regime minimizes byproduct formation, achieving ~85% regioselectivity for the 5-position.

ParameterValue
Acylating AgentIsobutyryl chloride
CatalystAlCl₃ (2.5 equiv)
SolventCH₂Cl₂ (4–6 volumes)
Temperature-10°C to 0°C
Regioselectivity (5- vs 4-)85:15

Solvent and Stoichiometry Optimization

Reducing solvent volume from 10 to 4–6 volumes (relative to substrate) enhances reaction efficiency, as demonstrated in. Neat conditions or minimal solvent usage improve acyl chloride accessibility, driving the reaction to completion within 4–6 hours.

Cyclization and Hydrogenation Techniques

Cyclization to Form the Indane Core

Post-acylation, cyclization is achieved using concentrated sulfuric acid at 90°C, converting the acylated intermediate into a tetralone derivative. For the 5-isopropyl variant, this step requires careful temperature control to prevent sulfonation side reactions. Yields of 80–85% are typical when using ethyl acetate for extraction and sodium bicarbonate for neutralization.

Catalytic Hydrogenation of Ketones

The tetralone intermediate is reduced to the corresponding alcohol using Pd/C (10% wt) under 12 bar H₂ in glacial acetic acid. Subsequent dehydration and hydrogenation of the olefin intermediate yield the dihydroindenamine framework. Notably, palladium catalysts are preferred over platinum due to superior tolerance for sulfur impurities.

Table 2: Hydrogenation Parameters

ParameterValue
Catalyst10% Pd/C
Pressure12 bar H₂
SolventGlacial acetic acid
Temperature40–50°C
Yield78–85%

Protective Group Strategies and Final Deprotection

N-Protection with Trifluoroacetyl Groups

To prevent unwanted side reactions during Friedel-Crafts steps, the amine group is protected using trifluoroacetic anhydride (TFAA) in ethyl acetate at 0–5°C. This method, adapted from, achieves quantitative protection without racemization.

Deprotection and Hydrochloride Salt Formation

Final deprotection involves hydrolysis with 5M NaOH in methanol, followed by acidification with HCl gas in diethyl ether. This one-pot process yields the hydrochloride salt with >99% purity, avoiding chromatographic purification.

Comparative Analysis of Synthetic Routes

Yield and Cost Efficiency

The Friedel-Crafts route (adapted from) offers a 49% overall yield over six steps, while the ethylbenzene-based pathway (as in) achieves 50% yield but requires cheaper starting materials. Introducing isopropyl groups may reduce yields by 5–10% due to steric hindrance during acylation.

Table 3: Route Comparison

MetricFriedel-Crafts RouteEthylbenzene Route
Starting Material CostHighLow
Overall Yield40–45%45–50%
Steps68
Industrial ScalabilityModerateHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Isopropyl-2,3-dihydro-1H-inden-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-isopropyl-2-indanone using ammonia or alkylamines in the presence of reducing agents like sodium cyanoborohydride. Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (optimized between 50–80°C), and stoichiometric ratios of reactants critically impact yield. For example, excess ammonia may suppress side reactions but requires careful pH control to avoid decomposition . Characterization via 1^1H-NMR and mass spectrometry is essential to confirm structural integrity and purity.

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected peaks or shifts) often arise from impurities, stereoisomerism, or solvent effects. To address this:

  • Perform column chromatography or recrystallization to isolate pure fractions.
  • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Use deuterated solvents consistently and validate spectra against analogs like 2,3-dihydro-1H-inden-2-amine derivatives documented in literature .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) and factorial design to evaluate variables:

  • Factors : Catalyst loading (5–20 mol%), solvent (toluene vs. dichloromethane), and temperature.
  • Response Variables : Enantiomeric excess (HPLC with chiral columns) and reaction rate.
  • Use a central composite design (CCD) to model nonlinear relationships and identify optimal conditions .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models can screen derivatives for target binding (e.g., monoamine transporters or GPCRs). Steps include:

  • Generate 3D conformers using software like Open Babel.
  • Validate docking protocols with known ligands (e.g., tryptamine analogs).
  • Corrogate results with in vitro assays to refine predictive accuracy .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

  • Methodological Answer : Scale-up introduces kinetic vs. thermodynamic control conflicts. Mitigation strategies:

  • Use continuous-flow reactors to enhance heat/mass transfer and minimize racemization.
  • Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
  • Optimize workup procedures (e.g., pH-controlled extraction) to isolate enantiomers without degradation .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in stability studies under varying storage conditions?

  • Methodological Answer : Stability discrepancies (e.g., decomposition at 4°C vs. room temperature) require:

  • Accelerated stability testing (40°C/75% RH) to identify degradation pathways.
  • LC-MS to detect decomposition products (e.g., oxidation to imine derivatives).
  • Statistical tools like ANOVA to assess significance of environmental factors (humidity, light exposure) .

Q. What methodologies validate the compound’s role as a precursor in polyimide resin synthesis?

  • Methodological Answer : Confirm reactivity via:

  • Step-growth polymerization : Monitor molecular weight increase using GPC.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of resulting polymers.
  • Cross-reference with CAS 62929-02-6 polyimide resins, which incorporate similar inden-amine monomers .

Interdisciplinary and Novel Approaches

Q. How can machine learning enhance the discovery of novel derivatives with enhanced pharmacological profiles?

  • Methodological Answer : Train ML models on datasets of inden-amine analogs with known bioactivity (e.g., IC50_{50} values). Features include:

  • Molecular descriptors (logP, polar surface area).
  • Interaction fingerprints from docking simulations.
  • Use platforms like DeepChem to predict ADMET properties and prioritize synthesis targets .

Q. What advanced separation techniques improve purification of structurally similar byproducts?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) for high-resolution separation. Key parameters:

  • Mobile phase composition (CO2_2/methanol gradients).
  • Column temperature and backpressure.
  • Validate purity via orthogonal methods (e.g., melting point analysis and 13^{13}C-NMR) .

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